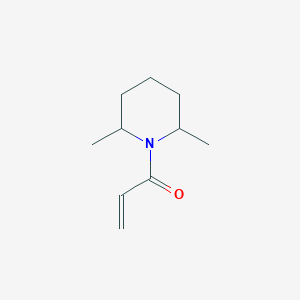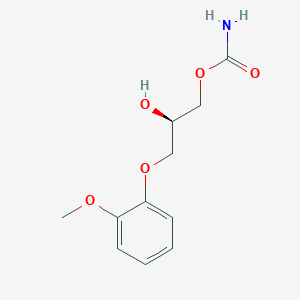
(R)-Methocarbamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the R-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. This compound is commonly prescribed to alleviate muscle spasms and discomfort associated with acute musculoskeletal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methocarbamol typically involves the reaction of guaiacol with phosgene to form the intermediate, 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate. This intermediate is then subjected to chiral resolution to obtain the desired R-enantiomer. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-Methocarbamol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production of the R-enantiomer while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
®-Methocarbamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of methocarbamol, such as its quinone and alcohol forms, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Methocarbamol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and enantiomeric purity.
Biology: Researchers use it to investigate its effects on muscle cells and neuromuscular junctions.
Medicine: It is studied for its potential therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of muscle relaxant medications and as a reference standard in quality control processes.
Mechanism of Action
®-Methocarbamol exerts its muscle relaxant effects by acting on the central nervous system. It inhibits the transmission of nerve impulses in the spinal cord and brain, leading to a reduction in muscle spasms. The exact molecular targets and pathways involved include the modulation of gamma-aminobutyric acid (GABA) receptors and inhibition of synaptic transmission.
Comparison with Similar Compounds
Similar Compounds
Methocarbamol (racemic mixture): Contains both R- and S-enantiomers.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic effects.
Uniqueness
®-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles, making ®-Methocarbamol a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C11H15NO5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m1/s1 |
InChI Key |
GNXFOGHNGIVQEH-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@H](COC(=O)N)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
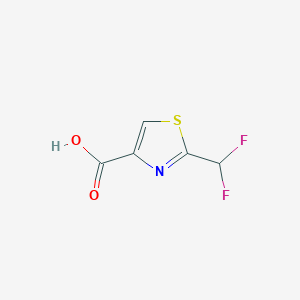


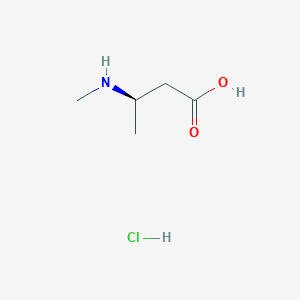
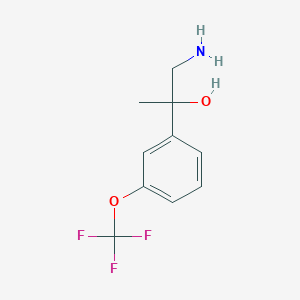


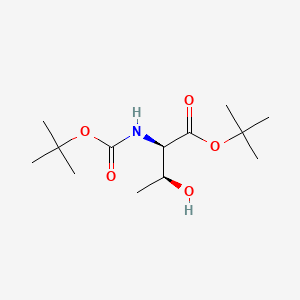
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
